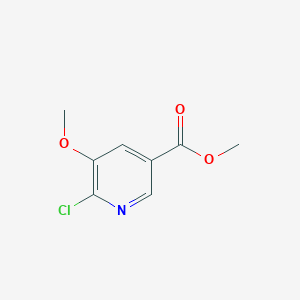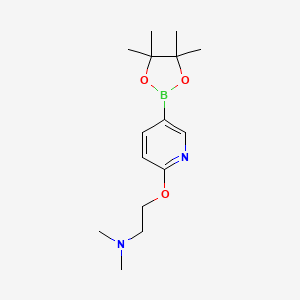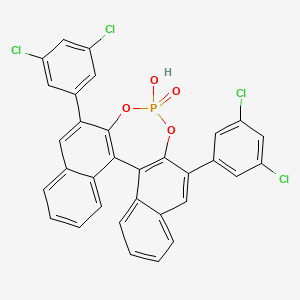
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Overview
Description
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, also known as 1-(4-(6-bromo-2-methylpyridin-3-yl)azepan-1-yl)ethanone, is an organic compound with a molecular formula of C12H12BrNO. It is a white solid with a melting point of about 150 °C. It is an important intermediate in the synthesis of various pharmaceuticals, and has been used in a variety of scientific research applications.
Scientific Research Applications
Pyridylcarbene Formation
- Research Focus : A study on the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure revealed the formation of a pyridylcarbene intermediate, which stabilizes to form several compounds including 1-(6-Bromopyridin-2-yl)ethanone (B. Abarca, R. Ballesteros, & F. Blanco, 2006).
Hydrogen-Bonding Patterns in Enaminones
- Research Focus : The study of hydrogen-bonding patterns in enaminones, including analogues such as 2-(azepan-2-ylidene)-1-(4-bromophenyl)ethanone, highlighted the presence of bifurcated intra- and intermolecular hydrogen bonding, contributing to the formation of specific crystal structures (James L. Balderson et al., 2007).
Synthesis of Thiazolo-Benzimidazole Derivatives
- Research Focus : The synthesis of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone and its derivatives demonstrated significant biological activities, including immunosuppression and cytotoxicity against various cancer cell lines (H. Abdel‐Aziz et al., 2011).
Synthesis and Biological Activities of Diazepin Derivatives
- Research Focus : A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones demonstrated significant antimicrobial and anticancer activities, highlighting the potential of these compounds in medical applications (Deepak Verma et al., 2015).
Synthesis of Heterocyclic Compounds from 2-Aminobenzimidazole
- Research Focus : Research involving the synthesis of various heterocyclic compounds, including those derived from 2-aminobenzimidazole and 1-(4-methylpyridin-2-yl)ethanone, showcased the potential for developing novel compounds with varied applications (S. Adnan, Kasim Hassan, & Hassan Thamer, 2014).
Synthesis of NIR aza-BODIPYs
- Research Focus : The synthesis of aza-BODIPYs, starting from 1-(6-methoxynaphthalen-2-yl)ethanone, highlighted their potential in generating singlet oxygen, indicating applications in photodynamic therapy (Xin-Dong Jiang et al., 2015).
Synthesis of Key Intermediate of Etoricoxib
- Research Focus : The synthesis of a key intermediate of Etoricoxib from thioanisole, including 2-(4-Mesylphenyl)-1-(6-methylpyridin-3-yl)-ethan-1-one, was crucial in developing this medication, showcasing the compound's importance in pharmaceutical manufacturing (Pan Hai-ya, 2012).
properties
IUPAC Name |
1-[4-[(6-bromopyridin-2-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)17-8-3-4-12(7-9-17)10-13-5-2-6-14(15)16-13/h2,5-6,12H,3-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSTJPWYHSDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-8-methoxypyrido[3,4-d]pyrimidine](/img/structure/B1399301.png)







![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)
![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)

